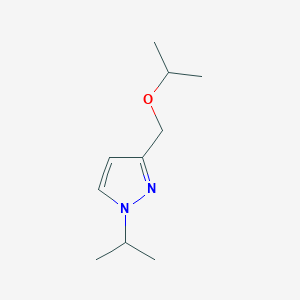
3-(isopropoxymethyl)-1-isopropyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(isopropoxymethyl)-1-isopropyl-1H-pyrazole, commonly known as IPMP, is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. IPMP is a white crystalline powder that is soluble in organic solvents and exhibits remarkable stability under normal conditions.
作用機序
The mechanism of action of IPMP is not fully understood, but it is believed to act through several pathways. In medicine, IPMP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. IPMP has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In agriculture, IPMP acts as a plant growth regulator by modulating the levels of plant hormones, such as gibberellins and cytokinins.
生化学的および生理学的効果
IPMP has been shown to exhibit several biochemical and physiological effects in various organisms. In medicine, IPMP has been shown to reduce inflammation and pain, as well as inhibit the growth of cancer cells. In agriculture, IPMP enhances the yield and quality of crops by promoting plant growth and development. IPMP has also been shown to exhibit antioxidant properties, which protect cells from oxidative damage.
実験室実験の利点と制限
IPMP has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. IPMP can be easily synthesized in large quantities, making it ideal for industrial applications. However, IPMP has some limitations, including its potential toxicity and lack of detailed toxicity studies. Further research is needed to fully understand the toxicity profile of IPMP.
将来の方向性
There are several future directions for IPMP research, including its potential use as a drug delivery agent, its role in cancer therapy, and its applications in material science. IPMP has also been investigated for its potential use as a biosensor, which could detect specific molecules in biological samples. Further research is needed to fully understand the potential applications of IPMP in these fields.
Conclusion:
In conclusion, IPMP is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. IPMP exhibits anti-inflammatory, analgesic, and anti-cancer properties, and has been investigated for its potential use as a drug delivery agent and biosensor. IPMP has several advantages for lab experiments, including its stability, solubility, and ease of synthesis, but further research is needed to fully understand its toxicity profile and potential applications.
合成法
The synthesis of IPMP involves the reaction of 3-methyl-1-isopropyl-1H-pyrazole-4-carbaldehyde with isopropyl alcohol in the presence of a base catalyst. This reaction results in the formation of IPMP as a white crystalline powder. The synthesis method is relatively simple and can be easily scaled up for industrial production.
科学的研究の応用
IPMP has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, IPMP has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. IPMP has also been investigated for its potential use as a drug delivery agent due to its ability to penetrate cell membranes. In agriculture, IPMP has been used as a plant growth regulator, which enhances the yield and quality of crops. In material science, IPMP has been utilized as a building block for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
1-propan-2-yl-3-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-8(2)12-6-5-10(11-12)7-13-9(3)4/h5-6,8-9H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXDWYZQOADMTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)COC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(isopropoxymethyl)-1-isopropyl-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

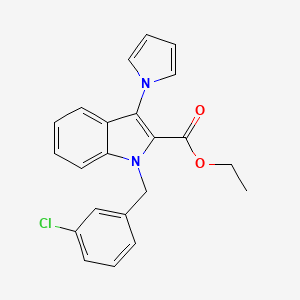
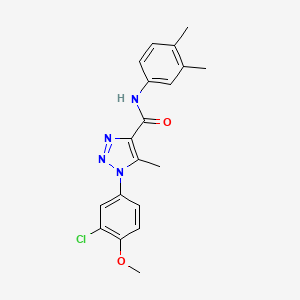
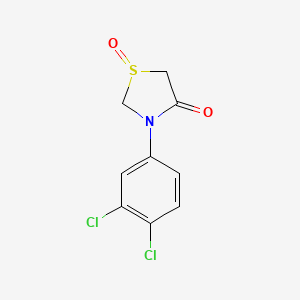
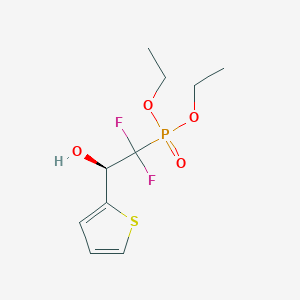
![3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B3000507.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B3000508.png)
![5-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3000511.png)
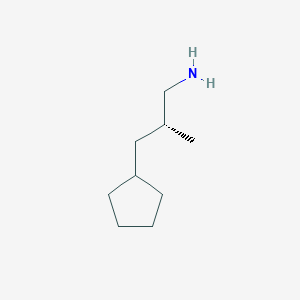
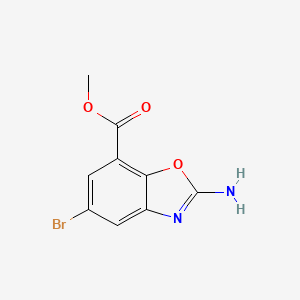
![4-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B3000515.png)
![4-benzyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3000516.png)
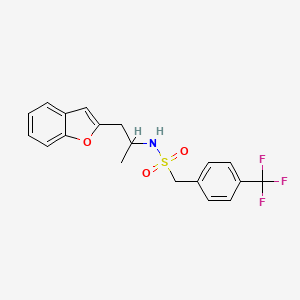
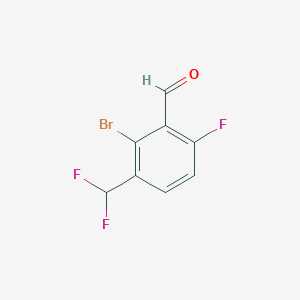
![N'-(2-Cyanophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B3000525.png)